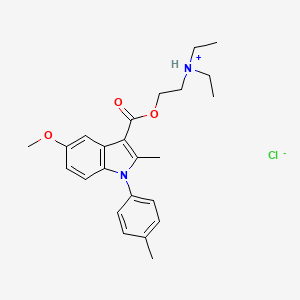

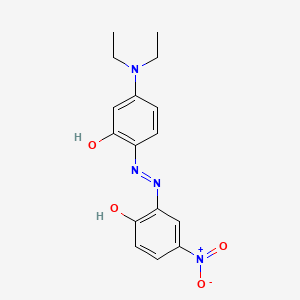

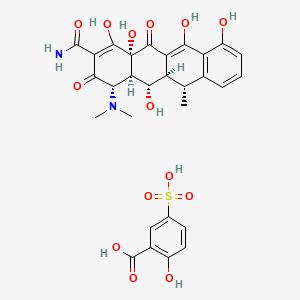

![molecular formula C27H34F2O7 B13735483 Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester](/img/structure/B13735483.png)

Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Difluprednate is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is commonly employed in the treatment of inflammation and pain associated with ocular surgery and conditions like endogenous anterior uveitis . Difluprednate is a butyrate ester of 6α,9α-difluoroprednisolone acetate, which enhances its potency and tissue penetration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Difluprednate is synthesized through a multi-step process involving the fluorination of prednisolone derivatives. One method involves the reaction of 6 alpha-fluoro-17 alpha-hydroxy-pregna-1,4,9-triene-3,20-dione-21-acetate with dibromohydantoin in the presence of dichloromethane and perchloric acid at 0°C. The reaction mixture is then treated with potassium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production of difluprednate involves similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Difluprednate undergoes several types of chemical reactions, including:

Hydrolysis: Difluprednate is rapidly hydrolyzed in the aqueous humor to its active metabolite, difluoroprednisolone butyrate.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of tissue esterases in the aqueous humor.

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing or reducing agents.

Major Products Formed

The primary product formed from the hydrolysis of difluprednate is difluoroprednisolone butyrate, which is further metabolized to hydroxyfluoroprednisolone butyrate .

Aplicaciones Científicas De Investigación

Difluprednate has a wide range of applications in scientific research, particularly in the fields of:

Mecanismo De Acción

Difluprednate exerts its effects by inhibiting the inflammatory response. It induces the production of phospholipase A2 inhibitory proteins (lipocortins), which modulate the activity of prostaglandins and leukotrienes . This inhibition reduces edema, capillary dilation, leukocyte migration, and scar formation .

Comparación Con Compuestos Similares

Similar Compounds

Prednisolone: A corticosteroid with similar anti-inflammatory properties but lower potency and tissue penetration compared to difluprednate.

Betamethasone: Another corticosteroid used for its anti-inflammatory effects but with different pharmacokinetic properties.

Uniqueness

Difluprednate is unique due to its enhanced potency, tissue penetration, and reduced dosage frequency compared to other corticosteroids like prednisolone . Its formulation as an ophthalmic emulsion also provides better patient adherence and efficacy .

Propiedades

Fórmula molecular |

C27H34F2O7 |

|---|---|

Peso molecular |

508.5 g/mol |

Nombre IUPAC |

[(6S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18?,20-,21-,24-,25-,26-,27-/m0/s1 |

Clave InChI |

WYQPLTPSGFELIB-QBEKIVKJSA-N |

SMILES isomérico |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3(C2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C |

SMILES canónico |

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)

![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)